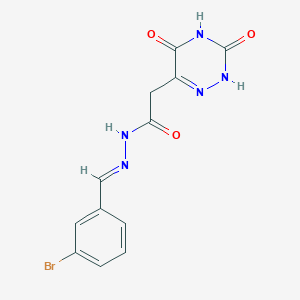
methyl N-(2,4-dichlorobenzoyl)glycinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl N-(2,4-dichlorobenzoyl)glycinate, also known as methyl dichloroglycinate (MDG), is a widely used biocide in various industries, including cosmetics, personal care, and water treatment. It is a white crystalline solid with a molecular weight of 256.12 g/mol and a melting point of 160-164°C. MDG is a highly effective antimicrobial agent against a broad spectrum of bacteria, fungi, and viruses.
Applications De Recherche Scientifique
Carbon Dioxide Capture
Amino acid ionic liquids, similar in structure to the compound of interest, have been investigated for their ability to capture carbon dioxide. For instance, tetramethylammonium glycinate ([N1111][Gly]) mixed with 2-amino-2-methyl-1-propanol (AMP) aqueous solutions shows enhanced CO2 absorption capabilities. The study demonstrates that [N1111][Gly] promotes the absorption of CO2, with kinetics suggesting a fast pseudo-first-order reaction regime, making it a potential solvent for CO2 capture technologies (Zhou, Jing, & Zhou, 2012).
Photocatalytic Applications
Research on graphitic carbon nitride (g-C3N4) prepared at different temperatures for photocatalytic activities hints at the potential for compounds like methyl N-(2,4-dichlorobenzoyl)glycinate to be used in similar applications. The study found that calcination temperature significantly affects the material's ability to degrade pollutants under visible light, suggesting a pathway to enhance photocatalytic performance in environmental cleanup efforts (Mo et al., 2015).
Thermoresponsive Hydrogels for Drug Delivery
Poly(N-acryloyl glycinamide), a compound related to glycinate derivatives, forms thermoresponsive hydrogels that can transition from gel to sol states at temperatures slightly above body temperature. This property is exploited for localized, sustained drug delivery, where the material's phase transition can control the release rate of therapeutic agents (Boustta et al., 2014).
Glycosylation Analysis in Polysaccharides
Methylation analysis is crucial for understanding the structure of polysaccharides, with applications in food science, biology, and medicine. Techniques involving derivatization, such as those used for glycosyl linkage analysis, might be applicable for analyzing or modifying compounds like this compound, providing insights into their structural and functional properties (Sims et al., 2018).
Synthesis and Functionalization Techniques
The use of glycinate derivatives in synthesizing complex molecules is highlighted by studies on heterocyclic intermediates for asymmetric synthesis and the construction of water-soluble amino acid derivatives. These methodologies showcase the versatility of glycinate compounds in creating functional materials for various applications, including pharmaceuticals and supramolecular chemistry (Groth et al., 1993).
Propriétés
IUPAC Name |
methyl 2-[(2,4-dichlorobenzoyl)amino]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl2NO3/c1-16-9(14)5-13-10(15)7-3-2-6(11)4-8(7)12/h2-4H,5H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJNFJGGLRAIOEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC(=O)C1=C(C=C(C=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-acetyl-4-[(4-tert-butylphenyl)carbonothioyl]piperazine](/img/structure/B5535728.png)
![4-[(dimethylamino)sulfonyl]-N-methyl-2-thiophenecarboxamide](/img/structure/B5535729.png)
![1-acetyl-4-{3-[2-(hydroxymethyl)-1H-benzimidazol-1-yl]propanoyl}-1,4-diazepan-6-ol](/img/structure/B5535743.png)
![N,N'-[(3-phenoxyphenyl)methylene]diacetamide](/img/structure/B5535751.png)
![4-phenyl-7,8,9,10-tetrahydro-6H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B5535762.png)

![1-[(1-methyl-1H-imidazol-2-yl)methyl]-N-[4-(1H-pyrazol-5-yl)phenyl]piperidine-3-carboxamide](/img/structure/B5535779.png)
![4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]piperidine](/img/structure/B5535785.png)
![(3R*,4R*)-3-isopropyl-4-methyl-1-[N-methyl-N-(pyridin-3-ylmethyl)glycyl]pyrrolidin-3-ol](/img/structure/B5535788.png)
![2,4-dichlorobenzaldehyde O-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetyl]oxime](/img/structure/B5535802.png)
![5-{[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]amino}-2-(4-morpholinyl)benzoic acid](/img/structure/B5535813.png)

![N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-4-(trifluoromethyl)benzamide](/img/structure/B5535840.png)
